(E)-1-[(2-Nitrophenyl)(2-phenylhydrazinylidene)methyl]-2-phenyldiazene
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Overview
Description
(E)-1-[(2-Nitrophenyl)(2-phenylhydrazinylidene)methyl]-2-phenyldiazene is a complex organic compound characterized by its unique structure, which includes nitrophenyl, phenylhydrazinylidene, and phenyldiazene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-[(2-Nitrophenyl)(2-phenylhydrazinylidene)methyl]-2-phenyldiazene typically involves the reaction of 2-nitrobenzaldehyde with phenylhydrazine under specific conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes further reaction to form the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions would be tailored to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(E)-1-[(2-Nitrophenyl)(2-phenylhydrazinylidene)methyl]-2-phenyldiazene can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives depending on the substituent introduced.
Scientific Research Applications
(E)-1-[(2-Nitrophenyl)(2-phenylhydrazinylidene)methyl]-2-phenyldiazene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (E)-1-[(2-Nitrophenyl)(2-phenylhydrazinylidene)methyl]-2-phenyldiazene involves its interaction with specific molecular targets. The nitrophenyl group can participate in redox reactions, while the phenylhydrazinylidene and phenyldiazene groups can interact with enzymes and other proteins. These interactions can modulate biochemical pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- **(E)-1-[(2-Nitrophenyl)(2-phenylhydrazinylidene)methyl]-2-phenyldiazene shares similarities with other hydrazone and diazene compounds, such as:
- This compound
- This compound
Uniqueness
What sets this compound apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
78818-66-3 |
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Molecular Formula |
C19H15N5O2 |
Molecular Weight |
345.4 g/mol |
IUPAC Name |
N'-anilino-2-nitro-N-phenyliminobenzenecarboximidamide |
InChI |
InChI=1S/C19H15N5O2/c25-24(26)18-14-8-7-13-17(18)19(22-20-15-9-3-1-4-10-15)23-21-16-11-5-2-6-12-16/h1-14,20H |
InChI Key |
RBKITYBVHGLSLB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NN=C(C2=CC=CC=C2[N+](=O)[O-])N=NC3=CC=CC=C3 |
Origin of Product |
United States |
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